molecular formula C21H16ClN3O4 B13368216 Methyl 2-{[6-chloro-2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Methyl 2-{[6-chloro-2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Cat. No.: B13368216
M. Wt: 409.8 g/mol
InChI Key: GOSNMELCWRRPLB-UHFFFAOYSA-N
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Description

Methyl 2-{[6-chloro-2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The presence of the imidazo[1,2-a]pyridine scaffold in the structure makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[6-chloro-2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step reactions. One common method includes the condensation of 2-amino-N-heterocycles with aryl ketones in the presence of dimethyl sulfoxide as a methylene donor. This reaction is often catalyzed by potassium persulfate (K₂S₂O₈) and iodine (I₂) to yield the desired imidazo[1,2-a]pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[6-chloro-2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Methyl 2-{[6-chloro-2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[6-chloro-2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[6-chloro-2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for scientific research.

Properties

Molecular Formula

C21H16ClN3O4

Molecular Weight

409.8 g/mol

IUPAC Name

methyl 2-[[6-chloro-2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino]benzoate

InChI

InChI=1S/C21H16ClN3O4/c1-29-21(28)14-4-2-3-5-15(14)23-20-19(12-6-8-16(26)17(27)10-12)24-18-9-7-13(22)11-25(18)20/h2-11,23,26-27H,1H3

InChI Key

GOSNMELCWRRPLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC(=C(C=C4)O)O

Origin of Product

United States

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